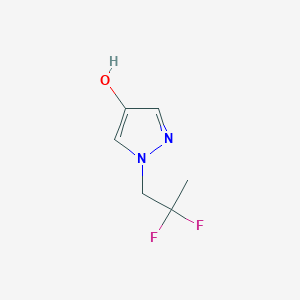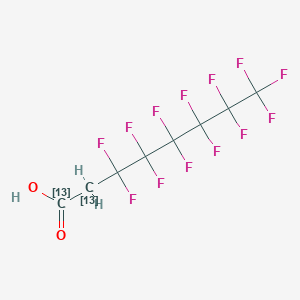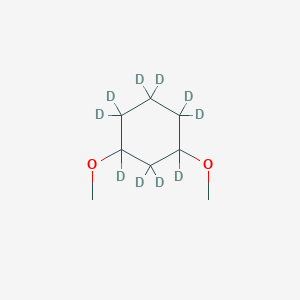
4-Chloro-6-fluoro-8-iodoquinazoline
Übersicht
Beschreibung
4-Chloro-6-fluoro-8-iodoquinazoline is a heterocyclic organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are commonly used in medicinal chemistry
Wirkmechanismus
Target of Action
Similar compounds, such as 4-anilinoquinazolines, have been widely investigated as antitumor agents because they can inhibit some receptor tyrosine kinases (rtks) expressed by malignant tumors .
Mode of Action
It is known that the chlorine atom in its structure can be attacked by nucleophiles such as organic amines and alcohol compounds to produce dechlorinated functional group products . Additionally, the iodine unit can easily undergo coupling reactions and corresponding substitution reactions for application transformation .
Biochemical Pathways
Related compounds like 4-anilinoquinazolines may act as vascular disrupting agents and tubulin polymerization inhibitors, contributing to apoptosis .
Result of Action
Related compounds have shown promising antiproliferative properties against tumor cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-fluoro-8-iodoquinazoline typically involves the halogenation of quinazoline derivatives. One common method is the metalation of 4-chloroquinazoline followed by in situ trapping with iodine to yield 4-chloro-8-iodoquinazoline.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure precise control over reaction conditions. The use of microwave irradiation has also been explored to enhance reaction efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Chloro-6-fluoro-8-iodoquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine, fluorine, iodine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Cross-Coupling Reactions: It can participate in metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium fluoride or potassium fluoride for fluorination.
Cross-Coupling: Palladium or nickel catalysts, along with organoboron or organozinc reagents, are commonly used.
Major Products: The major products formed from these reactions include various substituted quinazoline derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
4-Chloro-6-fluoro-8-iodoquinazoline has significant applications in scientific research, particularly in:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential anticancer agents and kinase inhibitors.
Biological Studies: Its derivatives are used to study the inhibition of receptor tyrosine kinases, which are involved in cancer cell proliferation.
Chemical Biology: It is used in the development of molecular probes for studying biological pathways and interactions.
Industrial Applications: The compound is used in the synthesis of advanced materials and agrochemicals.
Vergleich Mit ähnlichen Verbindungen
- 4-Chloroquinazoline
- 6-Fluoroquinazoline
- 8-Iodoquinazoline
Comparison: 4-Chloro-6-fluoro-8-iodoquinazoline is unique due to the presence of three different halogen atoms, which enhances its reactivity and potential for diverse chemical modifications. Compared to its mono- or di-halogenated counterparts, this compound offers greater versatility in synthetic applications and biological studies .
Eigenschaften
IUPAC Name |
4-chloro-6-fluoro-8-iodoquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClFIN2/c9-8-5-1-4(10)2-6(11)7(5)12-3-13-8/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLBPUVLKNDKCOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=NC=N2)Cl)I)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClFIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1460081.png)
![4-[(4-Aminobutyl)amino]-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione HCl](/img/structure/B1460082.png)

![N-[(3-methoxyphenyl)methyl]-4-methylcyclohexan-1-amine](/img/structure/B1460087.png)


![N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R)-5-acetamido-2,4-dihydroxy-6-oxo-1-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B1460096.png)





![Tetrabutylazanium;trifluoro-[4-(hydroxymethyl)phenyl]boranuide](/img/structure/B1460103.png)

